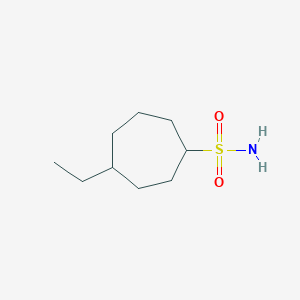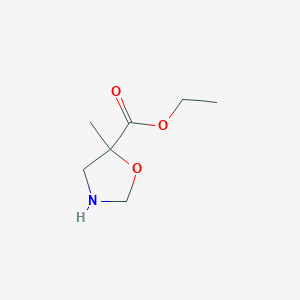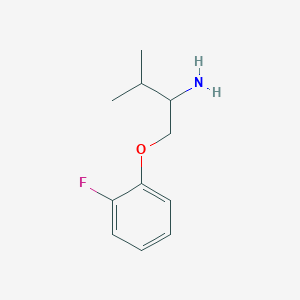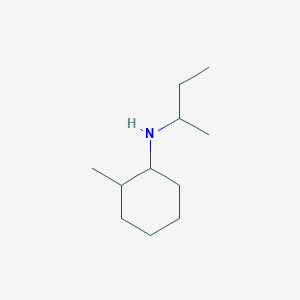
N-(butan-2-yl)-2-methylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-2-methylcyclohexan-1-amine: is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a methyl group and an amine group, along with a butan-2-yl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-methylcyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Introduction of the methyl group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Amination: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.
Attachment of the butan-2-yl group: The butan-2-yl group can be introduced through alkylation of the amine using butan-2-yl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(butan-2-yl)-2-methylcyclohexan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Corresponding ketones or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Acylation: Amides.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mécanisme D'action
The mechanism of action of N-(butan-2-yl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-(butan-2-yl)-2-methylcyclohexan-1-amine: can be compared with other amines such as N-(butan-2-yl)-2-methylcyclohexan-1-ol and N-(butan-2-yl)-2-methylcyclohexan-1-thiol.
This compound: is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Uniqueness:
- The presence of both a cyclohexane ring and a butan-2-yl side chain imparts unique steric and electronic properties to the compound.
- Its specific substitution pattern can result in distinct chemical and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H23N |
|---|---|
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
N-butan-2-yl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-10(3)12-11-8-6-5-7-9(11)2/h9-12H,4-8H2,1-3H3 |
Clé InChI |
OIZHKVFLWCNMPM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13239372.png)
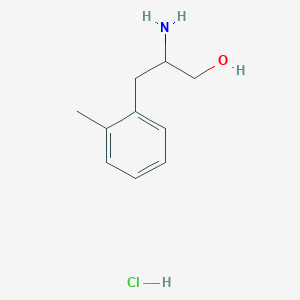
![tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13239392.png)
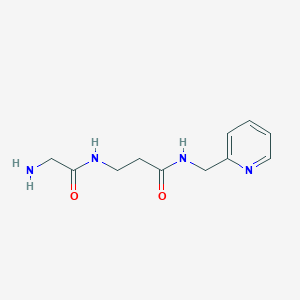
![2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B13239414.png)
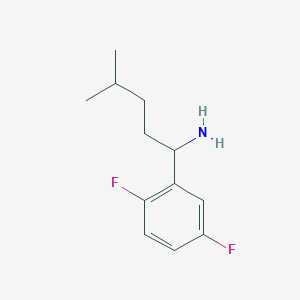
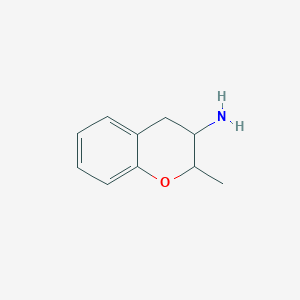
![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid](/img/structure/B13239442.png)
![2-[4-(2-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B13239443.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13239458.png)
![2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13239461.png)
